N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-ethyl-5-methylpyrazol-3-one derivatives, while reduction may produce N-benzyl-2-ethyl-5-methylpyrazol-3-amine derivatives with different substituents .
Scientific Research Applications
N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-ethyl-5-methylpyrazole
- N-benzyl-2-ethyl-5-methylpyrazol-3-one
- N-benzyl-2-ethyl-5-methylpyrazol-3-amine
Uniqueness
N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties .
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-16-13(9-11(2)15-16)14-10-12-7-5-4-6-8-12;/h4-9,14H,3,10H2,1-2H3;1H |
InChI Key |
WMQFRQJYUCYTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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